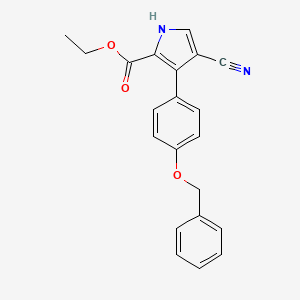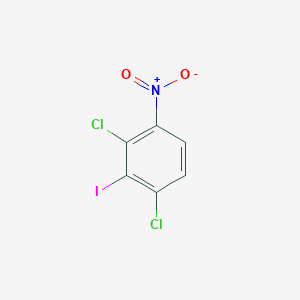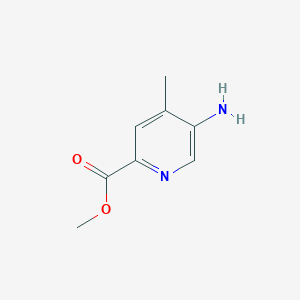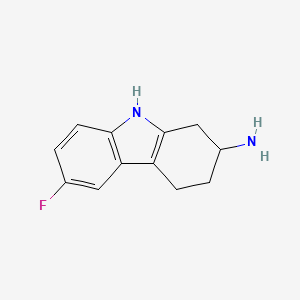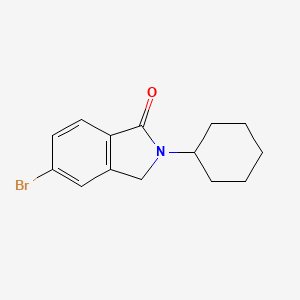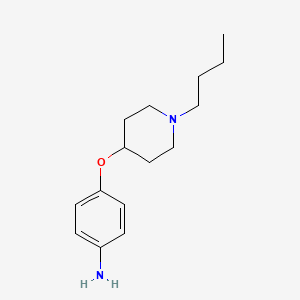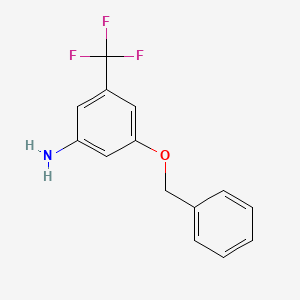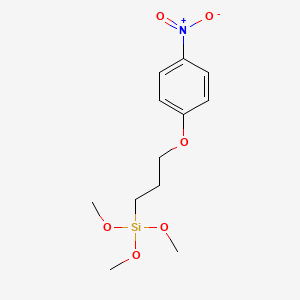
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Vue d'ensemble
Description
Trimethoxy(3-(4-nitrophenoxy)propyl)silane, abbreviated as TNPS, is an organosilicon compound used in various scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a cross-linker in polymers. TNPS is also used in biomedical research, such as in the synthesis of nanoparticles for drug delivery and tissue engineering. TNPS is generally considered to be a safe reagent, however, its use should be conducted with caution due to its reactivity and potential for toxicity.
Applications De Recherche Scientifique
1. Surface Modification of SiO2 Nanoparticles
- Application Summary : This study investigated the influence of 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) concentration on surface modification of SiO2 nanoparticles .
- Methods and Procedures : The surface modification of nano-silica was performed by 30, 50, 80, and 110 wt.% of GPTMS. The samples were characterized using Fourier Transformation Infrared Spectroscopy (FTIR), Field Emission Scanning Electron Microscopy (FESEM), Thermo Gravimetric Analysis (TGA), and X-Ray Diffraction (XRD) .
- Results : The results showed that 80 wt.% GPTMS was the optimal concentration for surface modification of SiO2 nanoparticles. This concentration resulted in the least nanoparticle aggregation and lack of coupling agent deposition on the nanoparticles .
2. Silane Coupling Agent in Polymer Composites
- Application Summary : This review discusses the effects of silane coupling agents, including trimethoxysilyl compounds, on the properties of polymer composites .
- Methods and Procedures : Various methods of applying silane coupling agents to polymer composites are discussed, with a focus on those exhibiting higher reactivity towards hydrolysis .
- Results : The use of silane coupling agents in polymer composites can improve properties such as environmental friendliness, mechanical strength, physical characteristics, swelling, and dynamic viscoelastic properties .
Propriétés
IUPAC Name |
trimethoxy-[3-(4-nitrophenoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGDLUQBZRTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743582 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(3-(4-nitrophenoxy)propyl)silane | |
CAS RN |
55339-45-2 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



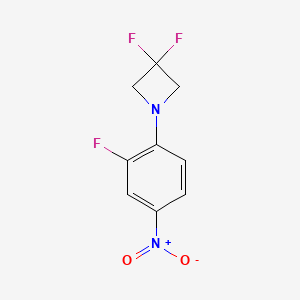
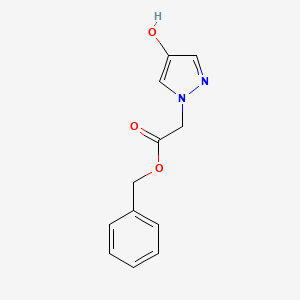
![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)
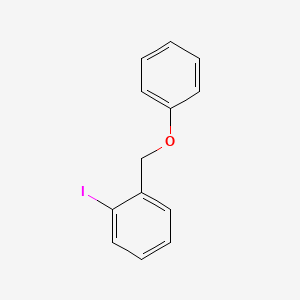
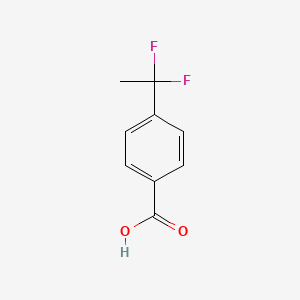
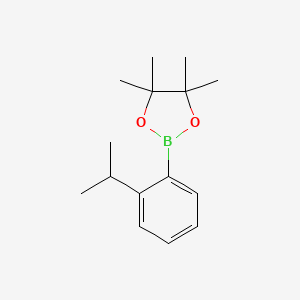
![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
